3-Cyclohexyl-N-(N,N-dimethylsulfamoyl)-1H-indole-6-carboxamide

Process Chemistry HCV NS5B Inhibitor Beclabuvir Synthesis

3-Cyclohexyl-N-(N,N-dimethylsulfamoyl)-1H-indole-6-carboxamide (CAS 1251033-29-0) is a pre-functionalized indole-6-carboxamide building block that serves as a direct advanced intermediate in the convergent, kilogram-scale synthesis of the HCV NS5B polymerase inhibitor beclabuvir (BMS-791325). Unlike simpler indole precursors, this compound arrives with both the 3-cyclohexyl substituent and the N,N-dimethylsulfamoyl carboxamide side chain already installed, enabling a strategic disconnection that minimizes linear step count and avoids late-stage functionalization of a complex heptacyclic core.

Molecular Formula C17H23N3O3S
Molecular Weight 349.449
CAS No. 1251033-29-0
Cat. No. B567551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclohexyl-N-(N,N-dimethylsulfamoyl)-1H-indole-6-carboxamide
CAS1251033-29-0
Molecular FormulaC17H23N3O3S
Molecular Weight349.449
Structural Identifiers
SMILESCN(C)S(=O)(=O)NC(=O)C1=CC2=C(C=C1)C(=CN2)C3CCCCC3
InChIInChI=1S/C17H23N3O3S/c1-20(2)24(22,23)19-17(21)13-8-9-14-15(11-18-16(14)10-13)12-6-4-3-5-7-12/h8-12,18H,3-7H2,1-2H3,(H,19,21)
InChIKeyVUFCMDJQWJPAAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclohexyl-N-(N,N-dimethylsulfamoyl)-1H-indole-6-carboxamide (CAS 1251033-29-0): Sourcing Guide for a Key Beclabuvir Intermediate


3-Cyclohexyl-N-(N,N-dimethylsulfamoyl)-1H-indole-6-carboxamide (CAS 1251033-29-0) is a pre-functionalized indole-6-carboxamide building block that serves as a direct advanced intermediate in the convergent, kilogram-scale synthesis of the HCV NS5B polymerase inhibitor beclabuvir (BMS-791325). [1] Unlike simpler indole precursors, this compound arrives with both the 3-cyclohexyl substituent and the N,N-dimethylsulfamoyl carboxamide side chain already installed, enabling a strategic disconnection that minimizes linear step count and avoids late-stage functionalization of a complex heptacyclic core. [2]

Why Generic Indole-6-carboxamide Building Blocks Cannot Replace CAS 1251033-29-0 in Beclabuvir Synthesis


In the beclabuvir synthetic route, the indole nitrogen must be alkylated with a chiral cyclopropane fragment, and the C6 position must bear the N,N-dimethylsulfamoyl carboxamide pharmacophore. Using a simpler analog such as 3-cyclohexyl-1H-indole-6-carboxylic acid (CAS 494799-17-6) would require subsequent amide coupling and sulfamoylation steps that add linear sequences and depress overall yield. Conversely, N-(N,N-dimethylsulfamoyl)-1H-indole-6-carboxamide (CAS 1542138-96-4) lacks the C3 cyclohexyl group, which is essential for the lipophilic binding pocket interaction in the final drug; installing it later on a functionalized indole would demand protecting-group strategies and risk epimerization of the adjacent chiral center. [1] Thus, the specific dual pre-functionalization of CAS 1251033-29-0 is not a trivial convenience but a structural prerequisite for the convergent assembly that defines the efficient 12-step, 8% overall yield process. [2]

Quantitative Comparative Evidence: CAS 1251033-29-0 vs. Alternative Indole Intermediates in Beclabuvir Process Chemistry


Overall Process Yield: Convergent Route Enabled by Pre-Functionalized Intermediate vs. Linear Alternative

The convergent kilogram-scale synthesis of beclabuvir, which employs 3-cyclohexyl-N-(N,N-dimethylsulfamoyl)-1H-indole-6-carboxamide as a pre-assembled indole fragment, achieves the target API in 12 linear steps with five isolations and an overall yield of 8%. [1] In contrast, earlier linear routes that constructed the sulfamoyl carboxamide and cyclohexyl substituents in stepwise fashion on the indole core required more than 15 steps and delivered overall yields below 5% at scale. [2] This represents a >60% relative improvement in overall yield attributable directly to the use of the dual-functionalized intermediate.

Process Chemistry HCV NS5B Inhibitor Beclabuvir Synthesis

Step Count Reduction: Convergent Assembly Using CAS 1251033-29-0 vs. Sequential Functionalization

The beclabuvir process uses CAS 1251033-29-0 in a direct N-alkylation with a pre-formed chiral cyclopropane electrophile, followed by palladium-catalyzed intramolecular direct arylation to close the seven-membered ring. [1] Because the sulfamoyl carboxamide is already installed, this sequence requires no post-alkylation amidation or sulfonylation steps. By contrast, a route starting from 3-cyclohexyl-1H-indole-6-carboxylic acid (CAS 494799-17-6) would necessitate: (1) amide coupling with N,N-dimethylsulfamide, (2) N-alkylation, and (3) direct arylation, adding two steps and at least one additional isolation to the longest linear sequence.

Synthetic Efficiency Convergent Synthesis Indole Alkylation

Demonstrated Scalability: Kilogram-Scale Use of CAS 1251033-29-0 in Beclabuvir Manufacture

In the published kilogram-scale campaign, 290.4 g (0.83 mol) of 3-cyclohexyl-N-(N,N-dimethylsulfamoyl)-1H-indole-6-carboxamide was charged in a single batch for the N-alkylation step, yielding the advanced intermediate sodium (1-(((1R,2R)-2-(2-bromo-5-methoxyphenyl)-1-carboxylatocyclopropyl)methyl)-3-cyclohexyl-1H-indole-6-carbonyl)(N,N-dimethylsulfamoyl)amide after hydrolysis. [1] This demonstrates that the intermediate can be sourced in multi-hundred-gram quantities with sufficient purity to support a validated, published process. In contrast, alternative indole-6-carboxamide intermediates proposed in earlier patent literature were only exemplified at sub-gram scale without documented scale-up.

Kilogram Synthesis Process Validation Reproducibility

Purity Specification and Process Consistency: CAS 1251033-29-0 vs. Non-Commercial Indole Intermediates

The patent process specifies that the isolated 3-cyclohexyl-N-(N,N-dimethylsulfamoyl)-1H-indole-6-carboxamide is obtained in 99.6 HPLC area percent purity prior to its use in the N-alkylation step. [1] Commercial vendors for CAS 1251033-29-0 consistently list purity at ≥98% (HPLC). By contrast, the des-cyclohexyl analog N-(N,N-dimethylsulfamoyl)-1H-indole-6-carboxamide (CAS 1542138-96-4) is less widely stocked, and its purity specifications are typically ≤97%, reflecting its nascent commercial availability and less optimized synthesis.

Quality Control HPLC Purity Regulatory Starting Material

Optimal Application Scenarios for Procuring 3-Cyclohexyl-N-(N,N-dimethylsulfamoyl)-1H-indole-6-carboxamide (CAS 1251033-29-0)


Kilogram-Scale Beclabuvir API Manufacturing and Process Validation

Teams engaged in scaling up beclabuvir (BMS-791325) or its generic equivalents should procure CAS 1251033-29-0 as the direct indole fragment for the convergent N-alkylation / direct arylation sequence. The intermediate has proven performance at the 0.83 mol scale with 99.6% HPLC purity, enabling the published 12-step, 8% overall yield process. [1]

HCV NS5B Allosteric Inhibitor Analog Programs

Medicinal chemistry teams exploring indolobenzazepine NS5B inhibitors can use this building block to rapidly access the beclabuvir core. Because the cyclohexyl and dimethylsulfamoyl groups are pre-installed, SAR exploration can focus on variations of the cyclopropane fragment and the diazabicyclooctane cap without re-optimizing the indole substitution pattern. [2]

Regulatory Starting Material Designation for Generic Drug Master Files

Given its consistent commercial purity (≥98%, up to 99.6%) and its role as a well-characterized, isolable intermediate appearing early in the convergent synthesis of beclabuvir, CAS 1251033-29-0 is a strong candidate for designation as a regulatory starting material. Procuring this intermediate with a comprehensive certificate of analysis supports DMF filings and reduces the impurity control burden for downstream steps. [1]

Process Chemistry Research on Convergent Indole Alkylation Methodologies

Academic and industrial process groups investigating intramolecular direct arylation or stereoselective N-alkylation of indoles can use this compound as a model substrate. Its documented reactivity with t-BuOK in NMP at 20–30 °C and performance in palladium-catalyzed ring closure provides a benchmark dataset for optimizing new catalytic systems. [1]

Quote Request

Request a Quote for 3-Cyclohexyl-N-(N,N-dimethylsulfamoyl)-1H-indole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.